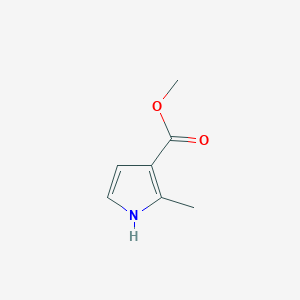

Methyl 2-methyl-1H-pyrrole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-6(3-4-8-5)7(9)10-2/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRHFSNTJHVMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30490935 | |

| Record name | Methyl 2-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3168-85-2 | |

| Record name | Methyl 2-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30490935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-methyl-1H-pyrrole-3-carboxylate

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds.[1] Methyl 2-methyl-1H-pyrrole-3-carboxylate, a specifically substituted pyrrole, serves as a critical building block for the synthesis of more complex molecular architectures, including pharmaceuticals like Atorvastatin and Sunitinib.[2] This guide provides an in-depth exploration of the primary synthetic methodologies for its preparation, with a focus on the underlying reaction mechanisms. We will dissect the causality behind experimental choices, provide validated protocols, and offer a comparative analysis of the most effective routes, grounded in authoritative chemical literature. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of pyrrole synthesis.

Introduction: The Significance of the Pyrrole Scaffold

Pyrroles are five-membered aromatic heterocycles containing a nitrogen atom. Their unique electronic properties and ability to participate in hydrogen bonding make them a cornerstone in the design of therapeutic agents. The strategic placement of substituents on the pyrrole ring is paramount for modulating pharmacological activity. Consequently, robust and versatile synthetic methods for accessing specifically substituted pyrroles, such as this compound, are of high value in organic and medicinal chemistry.[3] This guide will focus on the most prevalent and mechanistically insightful synthetic strategies: the Hantzsch Pyrrole Synthesis, the Paal-Knorr Synthesis, and the Van Leusen Synthesis.

The Hantzsch Pyrrole Synthesis: A Convergent and Reliable Route

The Hantzsch Pyrrole Synthesis is a classic multi-component reaction that constructs the pyrrole ring by condensing a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][3] This method is particularly well-suited for the synthesis of this compound due to the ready availability of the required starting materials.

Mechanistic Deep Dive

The synthesis of this compound via the Hantzsch method involves the reaction of methyl acetoacetate, chloroacetone, and ammonia. The mechanism proceeds through several key stages, each driven by fundamental principles of reactivity.

-

Enamine Formation: The reaction initiates with the condensation of the β-ketoester (methyl acetoacetate) and ammonia. The amine nitrogen acts as a nucleophile, attacking the ketone carbonyl of the β-ketoester. Subsequent dehydration yields a crucial enamine intermediate. This step is often catalyzed by a weak acid to facilitate the dehydration.

-

Nucleophilic Attack: The electron-rich enamine then attacks the α-haloketone (chloroacetone). There are two plausible mechanistic pathways for this step:

-

Path A (Attack at Carbonyl): The enamine attacks the electrophilic carbonyl carbon of the α-haloketone.[1]

-

Path B (SN2 Attack): The enamine attacks the α-carbon bearing the halogen in a nucleophilic substitution (SN2) reaction. While both pathways have been proposed, the initial attack on the carbonyl followed by cyclization is frequently depicted.[1][4]

-

-

Cyclization and Dehydration: Following the initial bond formation, an intramolecular cyclization occurs. The nitrogen atom attacks the remaining carbonyl group, forming a five-membered ring intermediate.[1] This intermediate then undergoes a series of proton transfers and eliminations of water molecules to achieve aromatization.

-

Aromatization: The final step involves the elimination of a proton and rearrangement of π-bonds to form the stable aromatic pyrrole ring, yielding the final product.[1]

Visualizing the Hantzsch Mechanism

The following diagram illustrates the step-by-step mechanism of the Hantzsch synthesis for the target molecule.

Caption: Hantzsch synthesis workflow for the target pyrrole.

The Paal-Knorr Synthesis: A Classic Condensation Approach

The Paal-Knorr synthesis is a fundamentally important method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[5][6] Its primary appeal lies in its operational simplicity and the directness of the transformation.

Mechanistic Considerations

The mechanism is a straightforward acid-catalyzed cyclization-dehydration sequence:

-

Carbonyl Protonation: An acid catalyst protonates one of the carbonyl groups of the 1,4-dicarbonyl compound, increasing its electrophilicity.

-

Hemiaminal Formation: The amine (e.g., ammonia) performs a nucleophilic attack on the protonated carbonyl, forming a hemiaminal intermediate.[6]

-

Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step is often the rate-determining step of the reaction.[7]

-

Dehydration and Aromatization: The resulting cyclic intermediate contains two hydroxyl groups. A double dehydration event, driven by the formation of the stable aromatic ring, leads to the final pyrrole product.[5]

Applicability and Limitations

While mechanistically elegant, the main challenge of the Paal-Knorr synthesis for preparing this compound is the synthesis of the required starting material: methyl 2-acetyl-3-methyl-4-oxobutanoate . The preparation of such highly functionalized and asymmetric 1,4-dicarbonyl compounds can be complex and may require multiple synthetic steps, diminishing the overall efficiency of this route for this specific target.[7]

Sources

physicochemical properties of "Methyl 2-methyl-1H-pyrrole-3-carboxylate"

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-1H-pyrrole-3-carboxylate

Executive Summary

This compound is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The pyrrole scaffold is a privileged structure, forming the core of numerous biologically active compounds, including blockbuster drugs like Atorvastatin.[1] A comprehensive understanding of the physicochemical properties of its derivatives is therefore paramount for designing novel molecular entities with desired pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed examination of the key physicochemical properties of this compound, outlines robust experimental protocols for their determination, and discusses the implications of these properties in the context of drug discovery and development. As a self-validating document, it emphasizes the causality behind experimental choices, ensuring that researchers can confidently apply these methodologies in their own laboratories.

Introduction & Significance in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a cornerstone of medicinal chemistry.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for interacting with biological targets. The substitution pattern on the pyrrole ring profoundly influences its biological activity and physicochemical characteristics.

This compound (CAS No. 3168-85-2) is a bifunctional molecule featuring a nucleophilic pyrrole ring and an electrophilic ester group. This arrangement provides multiple handles for synthetic modification, making it an ideal starting point for library synthesis in drug discovery campaigns.[3] The presence of the methyl group at the 2-position, adjacent to the nitrogen, introduces steric and electronic perturbations compared to its unsubstituted counterpart, which can be strategically exploited to fine-tune binding affinity and metabolic stability. Understanding its core properties—such as solubility, lipophilicity, and acidity—is the first critical step in leveraging this scaffold for the development of next-generation therapeutics.

Core Molecular Profile

A precise understanding of the molecular identity is the foundation for all subsequent characterization.

Caption: Chemical structure of this compound.

Table 1: Fundamental Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 3168-85-2 | [4][5] |

| Molecular Formula | C₇H₉NO₂ | [4][5] |

| Molecular Weight | 139.15 g/mol | [4][5] |

| SMILES | COC(=O)C1=C(C)NC=C1 | - |

Key Physicochemical Properties & Experimental Determination

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate is intimately linked to its physicochemical properties. Accurate measurement of these parameters is non-negotiable for successful drug development.

Table 2: Summary of Physicochemical Properties

| Property | Value | Significance in Drug Development |

|---|---|---|

| Melting Point (°C) | Data not available | Purity assessment, solid-state stability, formulation |

| Boiling Point (°C) | Data not available | Not critical for solid dosage forms, relevant for purification |

| Aqueous Solubility | Data not available | Crucial for absorption and bioavailability |

| pKa (Pyrrole N-H) | Est. 17-19 (in DMSO) | Governs ionization state, solubility, and receptor binding |

| LogP (o/w) | Data not available | Predicts membrane permeability and distribution |

Melting Point

The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Heat rapidly to approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two points is the melting range.

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Aqueous Solubility

Solubility is a critical determinant of oral bioavailability. Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate absorption.

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of Methyl 2-methyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-1H-pyrrole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyrrole core is a recurring motif in numerous biologically active compounds. The efficient synthesis of this molecule is therefore of significant interest, and a thorough understanding of the available synthetic routes and their requisite starting materials is crucial for any researcher in the field. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the underlying chemical principles.

Strategic Approaches to the Pyrrole Core of this compound

The synthesis of polysubstituted pyrroles is a well-established area of organic chemistry, with several named reactions offering viable pathways. For the specific substitution pattern of this compound, the Hantzsch Pyrrole Synthesis is the most direct and commonly employed method. However, for the sake of a comprehensive overview, we will also discuss the Paal-Knorr, Barton-Zard, and Van Leusen syntheses as potential, albeit less direct, alternatives.

The Hantzsch Pyrrole Synthesis: A Primary Route

The Hantzsch pyrrole synthesis is a powerful and versatile method for the construction of substituted pyrroles.[1] It involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1] For the synthesis of this compound, this translates to a judicious choice of these three components.

Core Starting Materials for the Hantzsch Synthesis:

| Starting Material | Role in Synthesis | Commercially Available | Key Considerations |

| Methyl Acetoacetate | Provides the C3-C4-C5 and the carboxylate group of the pyrrole ring. | Yes | A readily available and cost-effective β-ketoester. |

| Chloroacetone | Provides the C2 and the 2-methyl group of the pyrrole ring. | Yes | A common α-haloketone. Bromoacetone can also be used. |

| Ammonia | Provides the nitrogen atom of the pyrrole ring. | Yes (as ammonium hydroxide) | Used in excess to drive the reaction. |

Mechanistic Causality in the Hantzsch Synthesis

The Hantzsch synthesis proceeds through a series of well-understood steps that highlight the importance of the chosen starting materials. The initial step involves the formation of an enamine, methyl 3-aminocrotonate, from the reaction of methyl acetoacetate with ammonia.[2] This enamine then acts as a nucleophile, attacking the α-haloketone (chloroacetone). Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.

Caption: Mechanistic workflow of the Hantzsch pyrrole synthesis.

Experimental Protocol: Hantzsch Synthesis of this compound

This protocol outlines a two-step procedure, commencing with the synthesis of the methyl 3-aminocrotonate intermediate, followed by its reaction with chloroacetone.

Part A: Synthesis of Methyl 3-aminocrotonate

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine methyl acetoacetate and an equal volume of methanol.

-

While stirring vigorously, bubble ammonia gas through the solution or add chilled concentrated ammonium hydroxide dropwise. Maintain the temperature below 10 °C.

-

Continue the addition of ammonia until a white precipitate forms.

-

Allow the reaction mixture to stand in a cold environment (e.g., refrigerator) overnight to ensure complete precipitation.

-

Collect the crystalline methyl 3-aminocrotonate by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Part B: Synthesis of this compound

-

In a separate flask, dissolve the prepared methyl 3-aminocrotonate in a suitable solvent such as ethanol or acetic acid.

-

To this solution, add an equimolar amount of chloroacetone dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[3]

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Alternative Synthetic Strategies and Their Starting Materials

While the Hantzsch synthesis is a primary choice, other classical methods for pyrrole synthesis can be conceptually applied, each requiring a different set of starting materials.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[4][5] To synthesize this compound via this route, a specific 1,4-dicarbonyl precursor would be required.

-

Hypothetical Starting Materials: The required 1,4-dicarbonyl compound would be methyl 2-acetyl-4-oxopentanoate. This compound is not as readily available as the starting materials for the Hantzsch synthesis, which is a significant drawback of this approach for this specific target. The nitrogen source would be ammonia.

Caption: Conceptual Paal-Knorr synthesis of the target molecule.

Barton-Zard Pyrrole Synthesis

The Barton-Zard synthesis is a powerful method for preparing pyrrole-2-carboxylates from a nitroalkene and an α-isocyanoacetate.[6][7] To apply this to our target molecule, which has a 3-carboxylate, a modification of the standard starting materials or a subsequent functional group manipulation would be necessary. A direct application to form the target is not straightforward.

-

Hypothetical Starting Materials: A potential, though complex, approach would involve a nitroalkene such as 1-nitropropene and a substituted isocyanoacetate. However, achieving the desired substitution pattern directly is challenging with this method.

Van Leusen Pyrrole Synthesis

The Van Leusen synthesis utilizes tosylmethyl isocyanide (TosMIC) as a C-N-C synthon, which reacts with a Michael acceptor (an electron-deficient alkene) to form the pyrrole ring.[8][9]

-

Hypothetical Starting Materials: To synthesize this compound, one would need a Michael acceptor like methyl 2-methyl-3-oxobut-1-enoate. The reaction with TosMIC in the presence of a base would then, in principle, lead to the desired pyrrole. The synthesis of the required specialized Michael acceptor adds complexity to this route.

Comparative Analysis of Starting Materials

| Synthetic Route | Key Starting Materials | Advantages | Disadvantages |

| Hantzsch | β-ketoester, α-haloketone, Ammonia | Readily available and inexpensive starting materials; well-established and reliable method. | Can sometimes lead to mixtures of regioisomers if unsymmetrical starting materials are used. |

| Paal-Knorr | 1,4-Dicarbonyl compound, Ammonia | Simple reaction conditions. | The required 1,4-dicarbonyl precursor is often not commercially available and requires separate synthesis.[5] |

| Barton-Zard | Nitroalkene, α-Isocyanoacetate | Good for synthesizing pyrrole-2-carboxylates. | Not directly applicable for the synthesis of a 3-carboxylate without significant modification. |

| Van Leusen | Michael acceptor, TosMIC | Versatile for a range of substituted pyrroles. | Requires the synthesis of a specific Michael acceptor; TosMIC is a specialized reagent. |

Conclusion

For the synthesis of this compound, the Hantzsch pyrrole synthesis stands out as the most practical and efficient method due to the ready availability and low cost of its core starting materials: methyl acetoacetate , chloroacetone , and ammonia . The causality of the reaction mechanism is well-understood, allowing for predictable outcomes. While alternative methods like the Paal-Knorr, Barton-Zard, and Van Leusen syntheses are powerful tools in the organic chemist's arsenal, their application to this specific target molecule is hampered by the need for less accessible or more complex starting materials. Therefore, for researchers and professionals in drug development, a focus on optimizing the Hantzsch approach is the most logical and resource-efficient strategy for obtaining this compound.

References

Sources

- 1. 2-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. benchchem.com [benchchem.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Barton–Zard reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-methyl-1H-pyrrole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-methyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. While experimental spectra for this specific molecule are not widely available in public databases, this document, grounded in established principles of spectroscopic interpretation and data from analogous structures, serves as an expert guide for researchers, scientists, and drug development professionals. We will explore the anticipated features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and its spectral output. Detailed, self-validating protocols for acquiring high-quality spectroscopic data are also presented, ensuring researchers can confidently characterize this and similar pyrrole derivatives.

Introduction: The Significance of this compound

Pyrrole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials. Their unique electronic and structural properties make them indispensable in drug design. This compound, in particular, offers multiple points for chemical modification, making it a versatile intermediate in the synthesis of more complex molecular architectures.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the pharmaceutical industry where even minor structural variations can have profound biological consequences. Spectroscopic analysis provides the necessary tools for this confirmation. This guide is designed to provide a deep understanding of the expected spectroscopic signature of this compound and to equip researchers with the practical knowledge to acquire and interpret their own data.

Molecular Structure and Spectroscopic Correlation: A Visual Overview

The structural features of this compound directly influence its spectroscopic data. The following diagram illustrates the key functionalities and their expected correlations with different spectroscopic techniques.

Caption: Correlation of spectroscopic techniques to the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in a molecule. For this compound, we can predict the chemical shifts and coupling patterns for each unique proton.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR signals for this compound, based on analysis of similar structures and established chemical shift principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-H | ~8.0 - 9.0 | Broad Singlet | 1H | The N-H proton of a pyrrole ring is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |

| Pyrrole H-5 | ~6.7 - 6.9 | Doublet | 1H | This proton is coupled to the H-4 proton. Its chemical shift is influenced by the electron-donating nature of the nitrogen and the electron-withdrawing ester group. |

| Pyrrole H-4 | ~6.1 - 6.3 | Doublet | 1H | Coupled to the H-5 proton, this proton is typically found at a slightly upfield position compared to H-5. |

| O-CH₃ (Ester) | ~3.7 - 3.8 | Singlet | 3H | The methyl protons of the ester group are in a relatively standard, deshielded environment due to the adjacent oxygen atom. |

| C-CH₃ (Pyrrole) | ~2.4 - 2.5 | Singlet | 3H | The methyl group attached to the pyrrole ring is in a relatively shielded environment compared to the ester methyl group. |

Experimental Protocol for ¹H NMR Spectroscopy

A self-validating protocol is crucial for obtaining reliable NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift of the N-H proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, well-resolved peaks. A good shim will result in a narrow half-height width of the TMS signal.

-

Set the appropriate spectral width, acquisition time, and relaxation delay. For a standard ¹H NMR, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds is a good starting point.

-

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectral Data

The expected chemical shifts for the carbon atoms in this compound are outlined below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~165 - 170 | The carbonyl carbon of the ester is highly deshielded. |

| C-2 (Pyrrole) | ~128 - 132 | The carbon bearing the methyl group. |

| C-5 (Pyrrole) | ~120 - 125 | The carbon adjacent to the nitrogen. |

| C-3 (Pyrrole) | ~115 - 120 | The carbon bearing the ester group. |

| C-4 (Pyrrole) | ~108 - 112 | The most shielded of the pyrrole ring carbons. |

| O-CH₃ (Ester) | ~50 - 55 | A typical chemical shift for an ester methyl carbon. |

| C-CH₃ (Pyrrole) | ~12 - 15 | A typical chemical shift for a methyl group on an aromatic ring. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare the sample as described for ¹H NMR, though a slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

-

Instrument Setup (75-125 MHz Spectrometer):

-

Use the same locked and shimmed sample from the ¹H NMR experiment.

-

Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

A longer acquisition time and a larger number of scans (e.g., 128-1024 or more) are typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and referencing to TMS at 0.00 ppm or the solvent signal).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | ~3300 - 3400 | Medium, Sharp | Pyrrole N-H |

| C-H Stretch (Aromatic) | ~3100 - 3150 | Medium | Pyrrole C-H |

| C-H Stretch (Aliphatic) | ~2900 - 3000 | Medium | Methyl C-H |

| C=O Stretch (Ester) | ~1680 - 1710 | Strong, Sharp | Ester Carbonyl |

| C=C Stretch (Aromatic) | ~1500 - 1600 | Medium-Strong | Pyrrole Ring |

| C-O Stretch (Ester) | ~1200 - 1300 | Strong | Ester C-O |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup (FT-IR Spectrometer):

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum will show absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₇H₉NO₂) is approximately 139.15 g/mol . A high-resolution mass spectrum would provide a more precise mass. The molecular ion peak should be observable.

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z 108.

-

Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z 80.

-

Further fragmentation of the pyrrole ring.

-

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

-

Instrument Setup (Mass Spectrometer):

-

The standard electron ionization energy is 70 eV.

-

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a suitable mass range (e.g., m/z 40-400).

-

-

Data Analysis:

-

The resulting mass spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio (m/z).

-

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the spectroscopic characterization of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, and by following the detailed, self-validating protocols, researchers can confidently identify and characterize this important molecule. The principles and methodologies outlined herein are broadly applicable to a wide range of heterocyclic compounds, serving as a valuable resource for scientists in academia and industry.

References

-

Note: As specific experimental data for the target molecule was not found in publicly available literature during the preparation of this guide, the references below provide foundational knowledge on spectroscopic techniques and data for rel

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem Compound Summary for CID 136930, Methyl pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-methyl-1H-pyrrole-3-carboxylate

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-methyl-1H-pyrrole-3-carboxylate, a substituted pyrrole of significant interest in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, unambiguous structural elucidation is paramount, and NMR spectroscopy stands as the definitive tool for this purpose.[1] This document delves into the theoretical underpinnings, detailed spectral interpretation, and practical experimental protocols necessary for the complete characterization of this molecule.

Core Principles: Understanding the Pyrrole Scaffold in NMR

The pyrrole ring is a five-membered aromatic heterocycle whose NMR spectrum is dictated by the interplay of ring current effects and the electronic influence of its nitrogen heteroatom and any attached substituents.[1][2] In the case of this compound, the chemical environment of each nucleus is precisely defined by the electron-donating character of the C2-methyl group and the electron-withdrawing nature of the C3-methoxycarbonyl group.

Molecular Structure and Numbering:

Caption: Structure of this compound with IUPAC numbering.

These substituent effects break the symmetry of the pyrrole ring, resulting in distinct signals for every proton and carbon atom, which we will dissect in the following sections.

¹H NMR Spectral Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum provides four critical pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[3] For this compound, we anticipate five distinct signals.

Table 1: Predicted ¹H NMR Spectral Data

| Assigned Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| N-H (H1) | 8.0 - 9.5 | Broad Singlet (br s) | 1H | N/A | Acidic proton, subject to chemical exchange and quadrupole broadening.[3] |

| C-H (H5) | 6.7 - 7.0 | Doublet (d) | 1H | ~2.5 - 3.5 | Adjacent to the nitrogen atom (α-proton), deshielded. Coupled to H4.[1] |

| C-H (H4) | 6.0 - 6.3 | Doublet (d) | 1H | ~2.5 - 3.5 | β-proton, coupled to H5. Shift is influenced by the adjacent ester group.[1] |

| O-CH₃ (H10) | ~3.8 | Singlet (s) | 3H | N/A | Deshielded by the adjacent electronegative oxygen atom.[4] |

| C-CH₃ (H6) | ~2.4 | Singlet (s) | 3H | N/A | Typical range for a methyl group on an aromatic ring. |

Causality Behind the Chemical Shifts and Multiplicities

-

N-H Proton: The proton attached to the nitrogen is typically the most downfield signal, appearing as a broad singlet. Its broadness arises from rapid chemical exchange with trace amounts of water or other acidic protons in the solvent and from quadrupolar coupling with the ¹⁴N nucleus.[3]

-

Aromatic Protons (H4 & H5): The two protons on the pyrrole ring, H4 and H5, are not equivalent. They split each other into doublets, a phenomenon known as vicinal coupling. The magnitude of the coupling constant (³JHH) between them is characteristic of five-membered rings. H5 is adjacent to the nitrogen, placing it in a more electron-deficient environment compared to H4, thus resonating at a lower field.[1]

-

Methyl Protons (H6 & H10): The two methyl groups appear as sharp singlets because they have no adjacent protons to couple with. The O-CH₃ protons are significantly deshielded by the directly attached oxygen atom, causing them to appear around 3.8 ppm.[4] The C-CH₃ protons resonate in the typical allylic/benzylic region around 2.4 ppm.

Caption: Vicinal coupling between H4 and H5 protons.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals a single peak for each unique carbon atom in the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR (0-220 ppm), making peak overlap less common.[5]

Table 2: Predicted ¹³C NMR Spectral Data

| Assigned Carbon | Chemical Shift (δ, ppm) Range | Rationale |

| C=O (C7) | 164 - 168 | The ester carbonyl carbon is highly deshielded and appears furthest downfield.[6] |

| C2 | 130 - 135 | Quaternary carbon attached to the electron-donating methyl group. |

| C5 | 120 - 125 | CH carbon adjacent to nitrogen. Deshielded by the heteroatom. |

| C4 | 110 - 115 | CH carbon adjacent to the ester-substituted carbon. |

| C3 | 108 - 112 | Quaternary carbon attached to the electron-withdrawing ester group. |

| O-CH₃ (C10) | 50 - 55 | Typical range for an ester methyl carbon.[5][6] |

| C-CH₃ (C6) | 12 - 16 | Aliphatic carbon, appears furthest upfield. |

Interpreting Carbon Chemical Shifts

The chemical shifts in the ¹³C spectrum are highly sensitive to the local electronic environment.[7]

-

Carbonyl Carbon (C7): The C=O carbon of the ester group is the most deshielded carbon due to the double bond to an electronegative oxygen atom, placing it in the 164-168 ppm region.[6]

-

Aromatic Carbons (C2, C3, C4, C5): These carbons resonate in the aromatic region (100-140 ppm). Their precise shifts are determined by substituent effects. The presence of the nitrogen atom and the two substituents makes all four carbons electronically distinct. Quaternary carbons (C2 and C3) often exhibit lower intensity peaks compared to protonated carbons (C4 and C5).

-

Aliphatic Carbons (C6 & C10): The sp³ hybridized carbons of the methyl groups appear at the highest field (lowest ppm values). The O-CH₃ carbon is more deshielded than the C-CH₃ carbon due to the direct attachment to oxygen.[8]

Self-Validating Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol for a 400 MHz spectrometer is recommended. This protocol is designed to be a self-validating system, where the results from each step confirm the integrity of the sample and the experiment.

Step 1: Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, or to better resolve the N-H proton, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration:

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[9]

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

Step 2: NMR Data Acquisition

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 8-16 scans.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width: 220-240 ppm.

-

Number of Scans: 128-1024 scans (or more, depending on concentration).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

Step 3: Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

Caption: Standard workflow for NMR analysis.

Authoritative Grounding with 2D NMR

While 1D NMR provides substantial information, complete and unambiguous assignment requires 2D NMR experiments. These techniques correlate signals and provide definitive evidence for the proposed structure.[10][11]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals for H4 and H5, definitively confirming their coupling relationship.[11]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It would show cross-peaks for H4/C4, H5/C5, H6/C6, and H10/C10, allowing for the direct assignment of these carbons based on the already-assigned proton signals.[11]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary carbons. Key expected correlations include:

-

Protons H6 (C-CH₃) to carbons C2 and C3.

-

Protons H10 (O-CH₃) to carbon C7 (C=O).

-

Proton H4 to carbons C2, C3, and C5.

-

Proton H5 to carbons C3 and C4.

-

These correlations form a network of connectivity that validates the entire molecular structure.

References

-

Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

¹H NMR chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

¹H NMR Spectroscopy. Available at: [Link]

-

NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

-

¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks. Available at: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Carbon-13 NMR Spectroscopy. YouTube. Available at: [Link]

-

¹³C NMR Chemical Shifts. Oregon State University. Available at: [Link]

-

Proton NMR Table. MSU chemistry. Available at: [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. emerypharma.com [emerypharma.com]

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of Methyl 2-methyl-1H-pyrrole-3-carboxylate

Abstract: This technical guide provides a comprehensive exploration of the mass spectrometric analysis of Methyl 2-methyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science.[1] Addressed to researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causal reasoning behind analytical choices. We will detail methodologies for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, offering predictive fragmentation pathways, validated experimental workflows, and strategies for ensuring data trustworthiness. The guide is structured to serve as a practical and authoritative resource for the structural elucidation and purity assessment of this important compound class.

Introduction: The Analytical Imperative

This compound is a substituted pyrrole derivative of significant interest in synthetic chemistry. Pyrrole rings are core scaffolds in a vast array of natural products and pharmaceuticals, making their derivatives valuable intermediates.[2] The precise characterization of these intermediates is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide will dissect the two primary MS ionization techniques applicable to this molecule: Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), commonly interfaced with Liquid Chromatography (LC). Understanding the distinct fragmentation behaviors under each of these regimes is crucial for a complete and unambiguous structural confirmation.

Physicochemical Profile

A foundational understanding of the analyte's properties governs all subsequent analytical decisions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| Exact Mass | 153.07898 Da | Calculated |

| Structure | ||

| Key Features | N-heterocyclic aromatic ring, methyl ester, secondary amine (in the ring) |

The compound's moderate polarity and predicted volatility make it amenable to both GC-MS and LC-MS analysis, a critical choice that dictates the type of structural information we can obtain.

Analysis by Electron Ionization (EI) Mass Spectrometry

EI-MS is a "hard" ionization technique that imparts significant energy to the analyte, inducing extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum, ideal for library matching and confirming identity. The analysis typically relies on GC for sample introduction, which requires the analyte to be thermally stable and volatile.

Predicted EI Fragmentation Pathways

Upon entering the EI source (typically at 70 eV), this compound will form a high-energy molecular ion (M•+), which is expected to be stable and readily observable due to the aromaticity of the pyrrole ring.[3] This M•+ at m/z 153 will then undergo a cascade of fragmentation events dictated by the weakest bonds and the stability of the resulting fragments.

Key Predicted Fragmentations:

-

Loss of a Methoxy Radical (•OCH₃): This is a classic fragmentation pathway for methyl esters, involving the cleavage of the C-O bond.[4] This yields a stable acylium ion at m/z 122 .

-

Loss of a Methyl Radical (•CH₃): Alpha-cleavage of the methyl group at the C2 position of the pyrrole ring is another highly probable event. The loss of 15 Da results in a fragment ion at m/z 138 .

-

Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between the pyrrole ring and the ester group results in the loss of 59 Da, leading to a fragment at m/z 94 .

-

Ring Fragmentation: Subsequent fragmentation of the primary fragment ions can lead to smaller, characteristic pyrrole-related ions.

Caption: Predicted EI fragmentation cascade for this compound.

Tabulated EI Fragments

| m/z (Predicted) | Proposed Structure / Identity | Neutral Loss | Rationale |

| 153 | [M]•+ (Molecular Ion) | - | Parent molecule radical cation. |

| 138 | [M - CH₃]⁺ | •CH₃ (15 Da) | α-cleavage of the 2-methyl group. |

| 122 | [M - OCH₃]⁺ | •OCH₃ (31 Da) | Classic fragmentation of a methyl ester. |

| 94 | [M - COOCH₃]⁺ | •COOCH₃ (59 Da) | Loss of the entire ester substituent. |

Analysis by Electrospray Ionization (ESI) Tandem MS

ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This makes it the premier choice for determining molecular weight. When coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented via Collision-Induced Dissociation (CID), ESI provides highly specific structural information. This is the preferred method for LC-MS analysis, especially for samples in complex biological or chemical matrices.

Predicted ESI-MS/MS Fragmentation Pathways

In positive-ion ESI, the nitrogen atom of the pyrrole ring is the most likely site of protonation, yielding a precursor ion at m/z 154.[5] Isolating and fragmenting this ion will reveal pathways characteristic of protonated N-heterocycles and esters.

Key Predicted Fragmentations:

-

Neutral Loss of Methanol (CH₃OH): A common fragmentation for protonated methyl esters, this rearrangement involves the transfer of a proton (often from the protonated nitrogen) to the ester group, leading to the elimination of a stable, neutral methanol molecule. This results in a product ion at m/z 122 .

-

Neutral Loss of Carbon Monoxide (CO): Following the loss of methanol, the resulting ion at m/z 122 may further lose carbon monoxide to produce a fragment at m/z 94 .

-

Consecutive Losses: The fragmentation pathways are heavily influenced by the substituents on the pyrrole ring.[2] The initial loss of methanol is often the most dominant pathway.

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Tabulated ESI-MS/MS Transitions

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Rationale |

| 154.1 | 122.1 | CH₃OH (32.0 Da) | Primary, characteristic loss from protonated methyl ester. |

| 154.1 | 94.1 | CH₃OH + CO (60.0 Da) | Sequential loss, indicative of the ester functionality. |

| 122.1 | 94.1 | CO (28.0 Da) | Secondary fragmentation of the m/z 122 ion. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, providing robust starting points for method development.

Protocol 1: GC-EI-MS for Identity and Purity

This workflow is designed for the definitive identification and purity assessment of a neat or purified sample.

Caption: General workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

GC Instrument Setup:

-

Injector: Split/splitless inlet, 250 °C, split ratio 20:1.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 80 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.

-

-

MS Instrument Setup:

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 250.

-

-

Data Analysis: Integrate the chromatographic peak. Extract the mass spectrum and compare the observed molecular ion and major fragment ions with the predicted values in Section 2.2.

Protocol 2: LC-ESI-MS/MS for High-Sensitivity Detection

This workflow is ideal for detecting the analyte in complex mixtures or for confirming its structure via characteristic fragmentation transitions.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of ~10 µg/mL. Filter through a 0.22 µm syringe filter if particulates are present.

-

LC Instrument Setup:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 6 min. Hold at 95% B for 2 min. Return to 5% B and re-equilibrate for 2 min.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Instrument Setup:

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: +3.5 kV.

-

Drying Gas Flow: 10 L/min at 325 °C.

-

Nebulizer Pressure: 40 psi.

-

Analysis Mode: Tandem MS (MS/MS). Isolate the precursor ion m/z 154.1. Apply collision energy (start with ~15-20 eV, optimize as needed) and scan for product ions.

-

-

Data Analysis: Confirm the presence of the precursor ion at m/z 154.1 in the full scan (MS1) spectrum. Analyze the product ion scan (MS2) to confirm the presence of the characteristic fragments detailed in Section 3.2.

Conclusion: A Synergistic Approach to Structural Validation

The comprehensive analysis of this compound is best achieved through the intelligent application of orthogonal mass spectrometric techniques. GC-EI-MS provides an invaluable, reproducible fingerprint for identity confirmation and purity analysis, leveraging its extensive and predictable fragmentation. In parallel, LC-ESI-MS/MS offers superior sensitivity and the ability to confirm molecular weight and probe specific structural features through controlled fragmentation of the protonated molecule.

By employing both methods, researchers can construct a self-validating dataset that provides unambiguous structural confirmation, a critical requirement for advancing drug discovery and development programs. This guide provides the foundational principles and practical protocols to achieve that goal with confidence and scientific rigor.

References

- Killeen, C., Oliver, A. G., & McIndoe, J. S. (n.d.). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv.

- Killeen, C., Oliver, A. G., & McIndoe, J. S. (2025). An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions. Dalton Transactions, 54(4), 1365–1369.

- Klyba, L. V., et al. (2022). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines.

- PubChem. (n.d.). methyl 1H-pyrrole-3-carboxylate.

- BLD Pharm. (n.d.).

- Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.

- Chem-Impex. (n.d.). 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester.

- Liang, X., Guo, Z., & Yu, C. (2014). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 28(2), 159-168.

- NIST. (n.d.). 1H-Pyrrole, 2-methyl-. NIST WebBook.

- ChemComplete. (2020, December 17).

- Chemistry LibreTexts. (2023, August 29).

- Wang, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

infrared spectroscopy of "Methyl 2-methyl-1H-pyrrole-3-carboxylate"

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 2-methyl-1H-pyrrole-3-carboxylate

Introduction: The Vibrational Language of Molecules

Infrared (IR) spectroscopy is an indispensable analytical technique that provides a profound insight into the molecular structure of chemical compounds. At its core, the technique measures the interaction of infrared radiation with a molecule, causing the bonds within it to vibrate. These vibrations, which include stretching, bending, rocking, and scissoring motions, occur at specific, quantized frequencies. By analyzing the frequencies at which a molecule absorbs IR radiation, we can deduce the presence of specific functional groups, making IR spectroscopy a powerful tool for structural elucidation and compound identification in research and drug development.

An IR spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The spectrum is generally divided into two primary regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[1] The former contains absorptions corresponding to the stretching vibrations of specific functional groups (e.g., O-H, N-H, C=O), which are highly diagnostic.[2][3] The latter region contains a complex array of peaks arising from bending vibrations and skeletal vibrations of the molecule as a whole.[4][5] While challenging to interpret peak by peak, this region is unique to each molecule, serving as a molecular "fingerprint" for definitive identification when compared against a reference spectrum.[4][5]

This guide provides a detailed examination of the infrared spectrum of This compound , a substituted pyrrole derivative. We will explore the theoretical basis for its spectral features, present a robust protocol for sample analysis, and offer a detailed interpretation of its characteristic absorption bands.

Molecular Structure and Key Vibrational Modes

To interpret the IR spectrum of this compound, we must first identify the functional groups and bond types present in its structure:

-

Pyrrole N-H Bond: The secondary amine within the pyrrole ring.

-

Aromatic C-H Bonds: Bonds between the sp²-hybridized carbons of the pyrrole ring and hydrogen.

-

Aliphatic C-H Bonds: Bonds within the two methyl (-CH₃) groups.

-

Ester Group (C=O and C-O): A carbonyl group conjugated with the pyrrole ring and two distinct C-O single bonds.

-

Pyrrole Ring Skeleton (C=C and C-N): The double and single bonds that constitute the aromatic heterocyclic ring.

Each of these groups will give rise to characteristic absorption bands in the IR spectrum, allowing for a comprehensive structural analysis.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

For a solid, crystalline sample such as this compound, Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FTIR) spectroscopy is the preferred analytical method.[6][7] ATR-FTIR offers significant advantages over traditional methods like KBr pellets or Nujol mulls, including minimal sample preparation, non-destructive analysis, and excellent reproducibility.[8][9] The technique works by placing the sample in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide). An IR beam is passed through the crystal, where it undergoes total internal reflection at the crystal-sample interface, creating an evanescent wave that penetrates a few microns into the sample.[10] This interaction allows for the absorption of IR radiation by the sample, generating the spectrum.[10]

Step-by-Step Protocol for ATR-FTIR Analysis

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is impeccably clean. Use a solvent-moistened swab (e.g., isopropanol) to wipe the crystal, followed by a dry, lint-free swab.

-

Lower the ATR press arm to ensure no sample is present.

-

Collect a background spectrum. This is a critical step that measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the crystalline this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed.

-

Lower the press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.[8][10] This is crucial for obtaining a high-quality spectrum with strong signal intensity.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The instrument software will automatically collect the spectrum, perform the Fourier transform, and ratio it against the previously collected background.

-

-

Data Analysis & Cleanup:

-

The resulting spectrum can be processed (e.g., baseline correction, smoothing) if necessary.

-

Retract the press arm, remove the sample powder, and clean the ATR crystal surface thoroughly as described in step 2 to prepare for the next analysis.

-

Experimental Workflow Diagram

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Detailed Spectral Interpretation

The infrared spectrum of this compound is a composite of the absorptions from its constituent functional groups. The following is a detailed analysis of the expected peak assignments.

N-H and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)

-

N-H Stretch: A single, moderately sharp absorption is expected in the range of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.[11][12] In the solid state, intermolecular hydrogen bonding between the N-H proton of one molecule and the ester carbonyl oxygen of another can occur. This interaction typically broadens the peak and shifts it to a lower wavenumber compared to its frequency in a dilute solution.[13][14]

-

Aromatic C-H Stretch: Weak to medium intensity peaks are anticipated just above 3000 cm⁻¹ , characteristic of C-H stretching where the carbon is sp²-hybridized, as in the pyrrole ring.[15]

-

Aliphatic C-H Stretch: Medium to strong absorption bands are expected just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the two methyl groups.

Carbonyl (C=O) Stretching Region (1800 cm⁻¹ - 1650 cm⁻¹)

-

Ester C=O Stretch: This will be one of the strongest and most easily identifiable peaks in the entire spectrum.[3][16] For an ester, the C=O stretch typically appears around 1750-1735 cm⁻¹.[17][18] However, in this molecule, the ester group is directly attached to the pyrrole ring, creating a conjugated system. This delocalization of π-electrons slightly weakens the C=O double bond, lowering its vibrational frequency. Therefore, the peak is expected to appear in the range of 1730-1715 cm⁻¹ .[17][19]

Fingerprint Region (< 1650 cm⁻¹)

This region contains a wealth of structural information arising from ring vibrations and various bending modes.

-

C=C and C-N Ring Stretches: The fundamental vibrations of the pyrrole ring skeleton, involving coupled C=C and C-N stretching, will produce a series of medium to strong bands in the 1600-1400 cm⁻¹ region.[20]

-

C-H Bending: Bending vibrations (scissoring and rocking) of the aliphatic methyl groups will appear around 1450 cm⁻¹ and 1375 cm⁻¹ .

-

C-O Ester Stretches: Esters are characterized by two distinct C-O stretching bands.[21] These are typically strong and are invaluable for confirming the ester functionality.

-

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the C-H bonds on the substituted pyrrole ring typically appear in the 900-700 cm⁻¹ region. The exact position can provide information about the substitution pattern of the ring.

Summary of Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Causality and Notes |

| N-H Stretch | Pyrrole Ring | 3400 - 3200 | Medium, Sharp | Position can be shifted lower and broadened by intermolecular hydrogen bonding in the solid state.[13][14] |

| Aromatic C-H Stretch | Pyrrole Ring | 3100 - 3000 | Weak to Medium | Characteristic of sp² C-H bonds.[15] |

| Aliphatic C-H Stretch | Methyl Groups | 3000 - 2850 | Medium to Strong | Represents asymmetric and symmetric stretching of sp³ C-H bonds. |

| C=O Stretch (Conjugated Ester) | Ester | 1730 - 1715 | Strong, Sharp | Frequency is lowered from the typical 1750-1735 cm⁻¹ range due to conjugation with the pyrrole ring.[17][19] |

| C=C & C-N Ring Stretches | Pyrrole Ring | 1600 - 1400 | Medium to Strong | A series of peaks representing the fundamental vibrations of the heterocyclic aromatic ring.[20] |

| Asymmetric C-O Stretch | Ester | 1300 - 1200 | Strong | Corresponds to the C(=O)-O bond stretch.[21] |

| Symmetric C-O Stretch | Ester | 1150 - 1000 | Strong | Corresponds to the O-CH₃ bond stretch.[21] |

| C-H Out-of-Plane Bending | Pyrrole Ring | 900 - 700 | Medium | Part of the complex fingerprint region, sensitive to the overall molecular structure.[5] |

Conclusion

The infrared spectrum of this compound provides a clear and detailed vibrational signature that directly correlates with its molecular architecture. The key diagnostic peaks—the N-H stretch around 3300 cm⁻¹, the strong, conjugation-shifted C=O stretch near 1720 cm⁻¹, and the two prominent C-O ester bands between 1300-1000 cm⁻¹—offer unequivocal evidence for the primary functional groups. Complemented by the unique pattern in the fingerprint region, a properly acquired ATR-FTIR spectrum serves as a robust analytical tool for the unambiguous identification and structural verification of this compound, making it a vital technique for quality control and research in the pharmaceutical and chemical sciences.

References

- JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry.

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

- ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.

- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.

- Nakanishi, T., et al. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Nakanishi, T., et al. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. PubMed.

- ResearchGate. (n.d.). FTIR spectrum of polypyrrole showing the distinct ppy vibrations.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- Quora. (2022). What is the fingerprint region in IR spectroscopy and how does it vary from the functional group region?

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

- ResearchGate. (n.d.). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy.

- Scribd. (n.d.). Fingerprint Region in IR Spectroscopy: Spectral Range.

- University of Calgary. (n.d.). Ch13 - IR Spectroscopy.

- Chemguide. (n.d.). The fingerprint region - infra-red spectra.

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- AZoM. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis.

Sources

- 1. quora.com [quora.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. azom.com [azom.com]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. researchgate.net [researchgate.net]

- 21. spectroscopyonline.com [spectroscopyonline.com]

biological significance of the pyrrole-3-carboxylate scaffold

An In-depth Technical Guide to the Biological Significance of the Pyrrole-3-Carboxylate Scaffold

Foreword: The Unassuming Power of a Five-Membered Ring

As a Senior Application Scientist, one often observes recurring structural motifs in drug discovery that consistently deliver potent and diverse biological activity. These are what medicinal chemists refer to as "privileged scaffolds." The pyrrole ring, a simple five-membered aromatic heterocycle, is a quintessential example of such a scaffold.[1] When functionalized with a carboxylate group at the 3-position, it forms the pyrrole-3-carboxylate core—a framework that is deceptively simple yet profoundly significant in the machinery of life and the development of modern therapeutics.

This guide eschews a conventional, rigid format. Instead, it is structured to narrate the scientific story of the pyrrole-3-carboxylate scaffold. We will journey from its fundamental role as a versatile building block to its manifestation as a potent modulator of complex biological pathways. We will explore not just what it does, but how it is synthesized, how its activity is validated, and why it continues to be a focal point for researchers in oncology, infectious diseases, and inflammatory disorders. Every claim is substantiated, every protocol is detailed, and every pathway is visualized to provide a comprehensive and actionable resource for fellow scientists and drug development professionals.

Part 1: The Pharmacological Versatility of the Pyrrole-3-Carboxylate Core

The pyrrole-3-carboxylate scaffold is not merely a synthetic curiosity; it is a recurring theme in nature and pharmacology.[2][3] Its significance stems from its unique electronic properties and its ability to act as a versatile pharmacophore, capable of engaging with a wide array of biological targets through specific hydrogen bonds, pi-stacking, and hydrophobic interactions. This inherent adaptability has led to the discovery of derivatives with potent activities across multiple therapeutic areas.[4][5]

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The fight against cancer requires therapies that can disrupt various oncogenic processes. Pyrrole-3-carboxylate derivatives have emerged as powerful agents that attack cancer cells on multiple fronts.[6][7]

-

Microtubule Disruption and Cell Cycle Arrest: A key strategy in cancer therapy is to halt the uncontrolled proliferation of malignant cells. Certain ethyl-2-amino-pyrrole-3-carboxylates have been identified as potent cytotoxic agents against various soft tissue cancer cell lines, including leiomyosarcoma and rhabdomyosarcoma.[8] The primary mechanism of action involves the inhibition of tubulin polymerization. By disrupting the dynamic state of microtubules, these compounds trigger a robust arrest at the G2/M phase of the cell cycle, ultimately leading to apoptosis.[7][8]

-

Enzyme Inhibition:

-

EZH2 Inhibition: The enhancer of zeste homolog 2 (EZH2) is an enzyme often overexpressed in tumors, where it acts to silence tumor suppressor genes. Novel pyrrole-3-carboxamide derivatives have been developed as potent EZH2 inhibitors.[9] By blocking EZH2, these compounds reduce the methylation of histone H3 at lysine 27 (H3K27me3), leading to the re-expression of tumor suppressor genes like DIRAS3 and inhibiting cancer cell growth.[9]

-

Kinase Inhibition: Many pyrrole derivatives function as competitive inhibitors of protein kinases crucial for cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10] By binding to these receptors, they block downstream signaling pathways responsible for cell proliferation and angiogenesis.[7][10]

-

The following diagram illustrates the mechanistic pathway of tubulin polymerization inhibition.

Caption: MOA of anticancer pyrrole-3-carboxylates.

Antimicrobial Activity: A Broad Spectrum of Defense

The rise of antimicrobial resistance necessitates the discovery of new chemical entities capable of combating pathogenic microbes. The pyrrole scaffold has proven to be a rich source of such compounds.[2][11]

-

Antibacterial Action: Derivatives of pyrrole-3-carboxylate have demonstrated significant activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[11][12] Some compounds have shown potency comparable to standard antibiotics like Ciprofloxacin.[11][12] Furthermore, specific derivatives have been developed as promising agents against Mycobacterium tuberculosis, the causative agent of tuberculosis, by inhibiting key enzymes like ClpP1P2 peptidase.[2]

-

Antifungal Effects: The scaffold is also effective against fungal pathogens. Studies have shown that certain derivatives, particularly those incorporating a 4-hydroxyphenyl ring, exhibit potent antifungal activity against Aspergillus niger and Candida albicans, with efficacy comparable to the reference drug Clotrimazole.[11][12]

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Pyrrole-3-carboxylic acids have been evaluated for their ability to mitigate the inflammatory response through several mechanisms.[13][14]

-

Antiproteolytic and Membrane Stabilization: A key aspect of their anti-inflammatory action is the ability to inhibit proteolytic enzymes (like trypsin) and stabilize cellular membranes.[13][15] By preventing the heat-induced hemolysis of red blood cells, these compounds demonstrate a membrane-stabilizing property that is crucial for reducing inflammatory damage.[13][15]

-

Cytokine Inhibition: More advanced derivatives have been shown to suppress the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in cellular models of inflammation.[14][16] This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[16]

Antiviral and Other Therapeutic Applications

The versatility of the pyrrole-3-carboxylate scaffold extends to other significant therapeutic areas:

-